molecular formula C17H24O2 B1212959 1,8-Heptadecadiene-4,6-diyne-3,10-diol

1,8-Heptadecadiene-4,6-diyne-3,10-diol

Cat. No. B1212959
M. Wt: 260.4 g/mol
InChI Key: DSVMWGREWREVQQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,8-Heptadecadiene-4,6-diyne-3,10-diol is a natural product found in Panax ginseng, Aegopodium podagraria, and other organisms with data available.

Scientific Research Applications

Antitumor Properties

Seselidiol, a compound closely related to 1,8-Heptadecadiene-4,6-diyne-3,10-diol, isolated from Seseli mairei, has shown moderate cytotoxicity against tumor cells, indicating its potential in cancer research and treatment (Hu, Chang, & Lee, 1990).

Synthesis and Chemical Analysis

A study developed an enantioselective synthesis route for heptadeca-1-ene-4,6-diyne-3S,8R,9S,10S-tetrol, a compound similar to 1,8-Heptadecadiene-4,6-diyne-3,10-diol, to facilitate the synthesis of various polyacetylenes with skeletal and stereochemical variations (Kumaraswamy & Sadaiah, 2012).

Natural Occurrence and Isolation

1,8-Heptadecadiene-4,6-diyne-3,10-diol and related compounds have been isolated from various natural sources, such as water hemlock and other plants, demonstrating the diversity of this compound in nature (Wittstock et al., 1995).

Role in Resinous Sap and Traditional Varnishes

This compound was isolated from the resinous sap of Evodiopanax innovans Nakai and associated with ancient Japanese golden varnishes. It plays a role in photopolymerization and forming water-insoluble coatings, indicating its potential in material science (Terada, Tanoue, & Kishimoto, 1989).

Influence on Taste in Carrots

Studies have identified polyacetylenes, including compounds related to 1,8-Heptadecadiene-4,6-diyne-3,10-diol, as contributors to the bitter off-taste in carrots, suggesting their role in food science and sensory analysis (Czepa & Hofmann, 2004).

Potential in Diabetes Management

Heptadeca-8,16-dien-4,6-diyn-3,l0-diol, a similar compound, showed significant α-glucosidase inhibitory activity, highlighting its potential use in managing diabetes (Jiang et al., 2019).

properties

IUPAC Name

heptadeca-1,8-dien-4,6-diyne-3,10-diol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24O2/c1-3-5-6-7-11-14-17(19)15-12-9-8-10-13-16(18)4-2/h4,12,15-19H,2-3,5-7,11,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSVMWGREWREVQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCC(C=CC#CC#CC(C=C)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101284391
Record name 1,8-Heptadecadiene-4,6-diyne-3,10-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101284391
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Panaxydiol

CAS RN

63910-76-9
Record name 1,8-Heptadecadiene-4,6-diyne-3,10-diol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=63910-76-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,8-Heptadecadiene-4,6-diyne-3,10-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101284391
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,8-Heptadecadiene-4,6-diyne-3,10-diol
Reactant of Route 2
1,8-Heptadecadiene-4,6-diyne-3,10-diol
Reactant of Route 3
1,8-Heptadecadiene-4,6-diyne-3,10-diol
Reactant of Route 4
1,8-Heptadecadiene-4,6-diyne-3,10-diol
Reactant of Route 5
Reactant of Route 5
1,8-Heptadecadiene-4,6-diyne-3,10-diol
Reactant of Route 6
1,8-Heptadecadiene-4,6-diyne-3,10-diol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.